molecular formula C11H14ClNO B3112078 3-((2-Chloro-5-methylphenoxy)methyl)azetidine CAS No. 1878721-95-9

3-((2-Chloro-5-methylphenoxy)methyl)azetidine

Cat. No.: B3112078
CAS No.: 1878721-95-9
M. Wt: 211.69 g/mol
InChI Key: BDLQXDGCFDBLIE-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-methylphenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-((2-Chloro-5-methylphenoxy)methyl)azetidine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, 3-Chloro-2-methylaniline, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-methylphenoxy)methyl)azetidine typically involves the reaction of 2-chloro-5-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-methylphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar in structure but contain a three-membered ring.

    Other Azetidines: Compounds with different substituents on the azetidine ring.

Uniqueness

3-((2-Chloro-5-methylphenoxy)methyl)azetidine is unique due to the presence of the 2-chloro-5-methylphenoxy group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(4-8)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQXDGCFDBLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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